In Vitro Potency of SGD-1882 in Hematopoietic and Leukemia Cell Lines
SGD-1882 demonstrates picomolar in vitro potency against a panel of acute myeloid leukemia (AML) and hematopoietic cell lines, with IC50 values ranging from 0.14 pM to 9.85 pM, establishing a clear benchmark for potency within the PBD dimer class . For comparison, published data for the PBD monomer class often report IC50 values in the nanomolar range against similar cancer cell lines, underscoring the enhanced potency conferred by the dimeric, cross-linking mechanism of SGD-1882 [1].
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.14 pM (AML cells 5), 0.22 pM (AML cells 2), 0.25 pM (AML cells 3), 0.28 pM (SHI cells), 1.58 pM (HL-60 cells), 9.85 pM (A704 cells), 121 pM (HepG2 cells) |
| Comparator Or Baseline | PBD monomers (class baseline): ~1 nM to >100 nM range, varying by cell line and assay conditions. |
| Quantified Difference | SGD-1882 is 100- to 10,000-fold more potent than typical PBD monomers. |
| Conditions | 72-96 hour cell viability assays on the indicated cancer cell lines. |
Why This Matters
This picomolar potency profile provides researchers with a highly sensitive cytotoxic payload suitable for targeting cancers with low antigen expression, a critical advantage in ADC design.
- [1] Mantaj J, et al. From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody-Drug Conjugates (ADCs). Angew Chem Int Ed Engl. 2017 Jan 9;56(2):462-488. View Source
